molecular formula C5H8O5 B022339 3-Hydroxyglutaric acid CAS No. 638-18-6

3-Hydroxyglutaric acid

Cat. No. B022339
CAS RN: 638-18-6
M. Wt: 148.11 g/mol
InChI Key: ZQHYXNSQOIDNTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Hydroxyglutaric acid can be synthesized through various metabolic pathways, including those involved in the metabolism of amino acids like leucine. For instance, abnormalities in the enzymes of the leucine catabolic pathway, such as 3-hydroxy-3-methylglutaryl-CoA lyase, can lead to the accumulation of related organic acids including 3-hydroxyglutaric acid (Jones et al., 2019).

Scientific Research Applications

Application Summary

3-Hydroxyglutaric acid (3HGA) is a dicarboxylic acid mainly described as an intermediate in amino acid catabolism . It has been used for several decades as a biomarker for a rare disease with severe neurological consequences . This disease is known as glutaric acidemia type 1 (GA 1), a hereditary neurometabolic disease clinically characterized by acute episodes of encephalopathy resembling intoxication, which are associated with extensive striatal damage and followed by a complex movement disorder .

Method of Application

The pathogenesis of the brain damage of GA 1 is still poorly established, although neurotoxic effects have been attributed to 3HGA . Experimental data indicate that 3HGA induces excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It disrupts redox homeostasis, increasing production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . It impairs bioenergetics, by inhibition of mitochondrial respiration and compromising the citric acid cycle activity . It also promotes reactive astrogliosis and causes blood-brain barrier breakage and cerebral vascular alterations .

Vascular Biology and Pathology

Application Summary

3-Hydroxyglutaric acid (3HGA) has been found to have significant effects on endothelial cells, which line the interior surface of blood vessels . This has implications for Glutaric Aciduria Type I, a neurometabolic disorder .

Method of Application

The disease-specific metabolite 3HGA inhibits basal and vascular endothelial growth factor (VEGF)-induced endothelial cell migration . It affects the morphology of VEGF-induced endothelial tubes in vitro because of partial disintegration of endothelial cells . These effects correlate with VE-cadherin loss . Remarkably, 3HGA treatment of human dermal microvascular endothelial cells leads to disruption of actin cytoskeleton .

Results or Outcomes

Local application of 3HGA alone or in combination with VEGF in chick chorioallantoic membrane induces abnormal vascular dilatation and hemorrhage in vivo . The study demonstrates that 3HGA reduces endothelial chemotaxis and disturbs structural vascular integrity in vitro and in vivo .

Atmospheric Chemistry

Application Summary

3-Hydroxyglutaric acid has been identified as a secondary organic aerosol detected in the troposphere . In this context, it has been used as a tracer of the oxidation of alpha/beta-pinene, the metabolites formed and released by pine trees .

Method of Application

Analytical methods similar to those used in metabolomics (e.g., gas or liquid chromatography coupled to mass spectrometry) have been used to identify 3-hydroxyglutaric acid in the atmosphere .

Results or Outcomes

The presence of 3-hydroxyglutaric acid in the atmosphere provides valuable information about the chemical processes occurring in the troposphere, particularly those related to the oxidation of organic compounds released by plants .

Biomarker for Glutaryl-CoA Dehydrogenase (GCDH) Deficiency

Application Summary

3-Hydroxyglutaric acid can be used as a biomarker for GCDH (glutaryl-CoA dehydrogenase) deficiency . GCDH is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine that is formed during post-translational modification of cellular proteins .

Method of Application

The excretion of 3-hydroxyglutaric acid is believed to increase during ketosis, which occurs during glutaryl-CoA dehydrogenase deficiency .

Results or Outcomes

A drop in GCDH activity prompts an increase in the amount of 3-hydroxyglutaric acid in biofluids (urine, blood and cerebrospinal fluid (CSF)) and tissues (notably in the brain) .

Proton Dynamics in Hydrogen Bonding

Application Summary

The intramolecular H-bonding networks induced by either protonation or deprotonation of 3-hydroxyglutaric acid provide intriguing case studies of correlated proton dynamics .

Method of Application

The modelling of proton dynamics is challenging and demands insights from prototypical benchmark systems .

Results or Outcomes

These studies provide valuable insights into the behavior of protons in hydrogen bonding networks, which has implications for a wide range of fields, including chemistry, biology, and materials science .

Safety And Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Glutaric acidemia type I (GA-I) is a katabolic deficiency of the L-lysine, L-hydroxylysine and L-tryptophan metabolism . An early diagnosis is crucial, as both types can be managed by simple nutraceutical supplementation . This review discusses the pathogenesis of GA and its nutritional management practices, and aims to promote understanding and management of GA .

properties

IUPAC Name

3-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213239
Record name 3-Hydroxypentanedioic acid
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Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
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Product Name

3-Hydroxyglutaric acid

CAS RN

638-18-6
Record name 3-Hydroxyglutaric acid
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Record name 3-hydroxyglutaric acid
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Record name 3-Hydroxypentanedioic acid
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Record name 3-hydroxypentanedioic acid
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Record name 3-HYDROXYGLUTARIC ACID
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Record name 3-Hydroxyglutaric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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